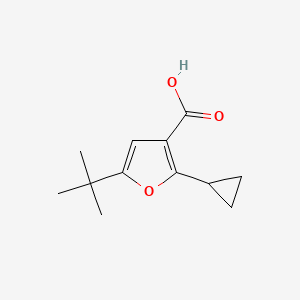
5-tert-Butyl-2-cyclopropylfuran-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-tert-Butyl-2-cyclopropylfuran-3-carboxylic acid is a synthetic organic compound with the molecular formula C₁₂H₁₆O₃ and a molecular weight of 208.25 g/mol . This compound is primarily used for research purposes and is known for its unique structural features, including a furan ring substituted with tert-butyl and cyclopropyl groups.
Métodos De Preparación
One common method involves the use of a Lewis acid-catalyzed acyliminium ion allylation reaction, followed by a Mitsunobu reaction and a Pd-mediated Stille–Kelly intramolecular cross-coupling . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
5-tert-Butyl-2-cyclopropylfuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
5-tert-Butyl-2-cyclopropylfuran-3-carboxylic acid is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Researchers use this compound to study its effects on biological systems, including its potential as a pharmacological agent.
Medicine: Preliminary studies may explore its therapeutic potential, although it is primarily used for research rather than clinical applications.
Mecanismo De Acción
The mechanism of action of 5-tert-Butyl-2-cyclopropylfuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to exert its effects through modulation of enzymatic activity or receptor binding. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application or biological system being studied .
Comparación Con Compuestos Similares
5-tert-Butyl-2-cyclopropylfuran-3-carboxylic acid can be compared with other similar compounds, such as:
2-tert-Butylfuran-3-carboxylic acid: Lacks the cyclopropyl group, which may result in different chemical reactivity and biological activity.
5-tert-Butyl-2-methylfuran-3-carboxylic acid: Contains a methyl group instead of a cyclopropyl group, leading to variations in steric and electronic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C12H16O3 |
|---|---|
Peso molecular |
208.25 g/mol |
Nombre IUPAC |
5-tert-butyl-2-cyclopropylfuran-3-carboxylic acid |
InChI |
InChI=1S/C12H16O3/c1-12(2,3)9-6-8(11(13)14)10(15-9)7-4-5-7/h6-7H,4-5H2,1-3H3,(H,13,14) |
Clave InChI |
VMGOJENSBWKCCQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(O1)C2CC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


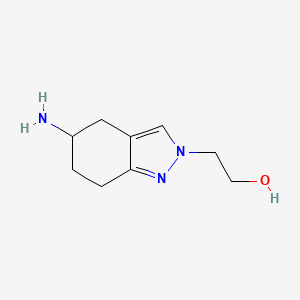
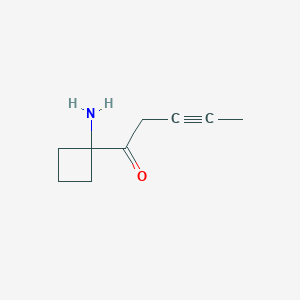
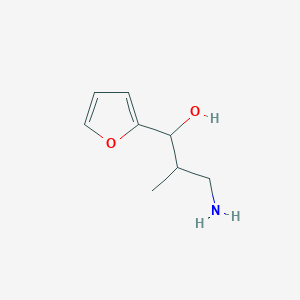
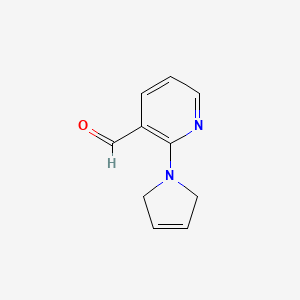
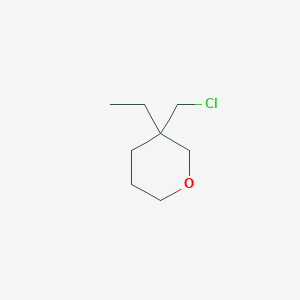

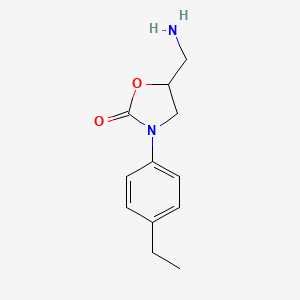

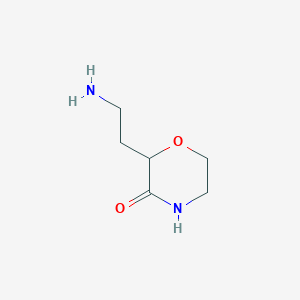

![4,9-Dioxa-1-azaspiro[5.5]undecan-5-one](/img/structure/B13178951.png)
![(2E)-3-[3,5-dimethoxy-4-(1,3-thiazol-4-ylmethoxy)phenyl]acrylic acid](/img/structure/B13178958.png)
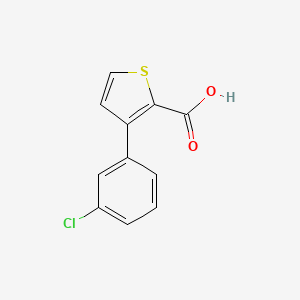
![Ethyl[(3-methoxycyclobutyl)methyl]amine](/img/structure/B13178965.png)
